Enantiomeric Purity and Chiral HPLC Resolution of (R)-Leucinol Versus Commercial (S)-Leucinol
The enantiomeric purity of commercially available (R)-leucinol—the deprotected parent amino alcohol of Cbz-D-leucinol—has been quantitatively determined using a validated chiral HPLC method with 2-hydroxynaphthaldehyde derivatization on polysaccharide-derived chiral stationary phases [1]. The method achieved baseline resolution of enantiomers and was validated according to ICH guidelines, establishing a reproducible benchmark for enantiomeric impurity assessment [1].
| Evidence Dimension | Enantiomeric impurity content in commercial samples |
|---|---|
| Target Compound Data | Commercial (R)-leucinol: enantiomeric impurity range 0.06-1.20% |
| Comparator Or Baseline | Commercial (S)-leucinol: enantiomeric impurity range 0.06-1.20% |
| Quantified Difference | Equivalent impurity ranges for both enantiomers; both meet <1.5% threshold for synthetic applications |
| Conditions | Normal-phase chiral HPLC with 2-hydroxynaphthaldimine derivatization; Chiralpak IC column; UV detection; ICH-validated method |
Why This Matters
This establishes that both (R)- and (S)-leucinol are available with comparable enantiomeric purity from commercial suppliers, meaning procurement selection should be based exclusively on the required stereochemical configuration for the target synthesis—not on purity differentials.
- [1] Zhang, Y., et al. (2018). Liquid Chromatographic Enantiomeric Separation of Chiral Aliphatic Amines Using 2-Hydroxynaphthaldehyde as a Derivatizing Agent on Polysaccharide-Derived Chiral Stationary Phases. Chromatographia, 81, 1299-1309. Enantiomeric impurities of (R)- and (S)-leucinol: 0.06-1.20%. View Source
